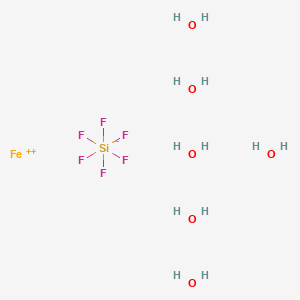
Ferrous hexafluorosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrous hexafluorosilicate is an inorganic compound . It is also known as Hexafluorosilicic acid . The compound is colorless and is produced naturally on a large scale in volcanoes . It is also available commercially as a hexahydrate .
Synthesis Analysis
The electrochemical synthesis of ferrous hexafluorosilicate has been reported . This process involves the formation of strongly luminescent ferrous hexafluorosilicate nano-powder from bulk metallurgical substrates . The main electrochemical/chemical mechanisms involved in the formation of ferrous hexafluorosilicate have been identified .Molecular Structure Analysis
The molecular structure of ferrous hexafluorosilicate has been studied . It has been found that the compound has a slightly distorted structure with octahedral complexes at the corners and a central atom surrounded by water molecules forming a complex coupled by hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involved in the formation of ferrous hexafluorosilicate have been identified . The reaction between the formed iron fluoride and hexafluorosilicic acid leads to the formation of ferrous hexafluorosilicate nano-powder .Physical And Chemical Properties Analysis
Ferrous hexafluorosilicate is a synthetic inorganic material with distinguished chemical, thermal, and optical properties . .Aplicaciones Científicas De Investigación
Magnetic Response Applications : Ferrofluids, containing ferrous hexafluorosilicate, demonstrate excellent magnetic responses. These are applied in material science, physics, chemistry, biology, medicine, and engineering for material fabrication, droplet manipulation, biomedicine, energy, and machinery (Zhang et al., 2019).
Analytical Chemistry : Ferrous hexafluorosilicate is used in analytical chemistry as a spectrophotometric reagent for iron (Stookey, 1970).
Environmental Remediation : Applied in the treatment of hexamine-containing wastewater using the Electro-Fenton method, exploiting the ferrous hexafluorosilicate's ability to react with hydrogen peroxide and electrogenerated ferrous ion (Chou et al., 1999).
Optics, Sensors, and Actuators : Ferrofluids, comprising ferrous hexafluorosilicate, find applications in optics, sensors, actuators, seals, lubrication, and magnetically driven assembly of structures (Torres-Díaz & Rinaldi, 2014).
Mössbauer Spectroscopy : Used in Mössbauer spectroscopy to study the magnetic transition temperatures of iron fluorides (Greenwood et al., 1972).
Cancer Therapy : Ferrous-supply-regeneration nanoengineering, utilizing ferrous hexafluorosilicate, intervenes in tumorous iron metabolism for enhanced ferroptosis in cancer cells (Liu et al., 2018).
Bioleaching of Metals : In the bioleaching of metals from printed circuit boards (PCBs), ferrous hexafluorosilicate is used to generate ferric iron solution in a bubble column (Hubau et al., 2018).
Magnetic Resonance Imaging : Ferrofluids with ferrous hexafluorosilicate are used in magnetic resonance imaging and other biomedical applications (Imran et al., 2021).
Membrane Technology : Employed in the preparation of poly(vinylidene fluoride) ultrafiltration membranes, ferrous chloride, a component of ferrous hexafluorosilicate, plays a multifunctional role in membrane formation and property enhancement (Ma et al., 2009).
Catalysis : Used as an efficient Lewis acid catalyst for the aminolysis of epoxides in organic synthesis (Yadav et al., 2014).
Regulated Cell Death : In the study of ferroptosis, a form of regulated cell death caused by an iron-dependent accumulation of lipid reactive oxygen species, it plays a crucial role in understanding cellular mechanisms (Sun et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions of research on ferrous hexafluorosilicate include the development of new synthesis methods, the study of its photoluminescent properties, and its potential applications in various fields . The increasing use of ferrofluids in microfluidic environments and the increasing study of ferrofluids suggest potential future directions for the study of ferrous hexafluorosilicate .
Propiedades
IUPAC Name |
hexafluorosilicon(2-);iron(2+);hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Fe.6H2O/c1-7(2,3,4,5)6;;;;;;;/h;;6*1H2/q-2;+2;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLSBHAFCOWSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6FeH12O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous hexafluorosilicate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)


![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)






